N-[2-(2-azaspiro[5.5]undecan-2-yl)-2-oxoethyl]-2-phenylacetamide
Description
N-[2-(2-azaspiro[55]undecan-2-yl)-2-oxoethyl]-2-phenylacetamide is a complex organic compound featuring a spirocyclic structure Spirocyclic compounds are characterized by a unique arrangement where two rings are connected through a single atom, creating a three-dimensional structure
Properties
IUPAC Name |
N-[2-(2-azaspiro[5.5]undecan-2-yl)-2-oxoethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c23-18(14-17-8-3-1-4-9-17)21-15-19(24)22-13-7-12-20(16-22)10-5-2-6-11-20/h1,3-4,8-9H,2,5-7,10-16H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSZMHDVJAFWLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCCN(C2)C(=O)CNC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(2-azaspiro[5.5]undecan-2-yl)-2-oxoethyl]-2-phenylacetamide typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the reaction of a suitable amine with a ketone to form the spirocyclic intermediate. This intermediate is then further reacted with phenylacetic acid derivatives under specific conditions to yield the final product. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments .
Chemical Reactions Analysis
N-[2-(2-azaspiro[5.5]undecan-2-yl)-2-oxoethyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions. Common reagents and conditions for these reactions include solvents like dichloromethane or methanol, and reaction temperatures ranging from room temperature to reflux conditions
Scientific Research Applications
N-[2-(2-azaspiro[5
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with unique properties.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Research has indicated potential therapeutic applications, including as inhibitors for specific enzymes or receptors involved in disease pathways.
Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism by which N-[2-(2-azaspiro[5.5]undecan-2-yl)-2-oxoethyl]-2-phenylacetamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The spirocyclic structure can also facilitate interactions with receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
N-[2-(2-azaspiro[5.5]undecan-2-yl)-2-oxoethyl]-2-phenylacetamide can be compared with other spirocyclic compounds such as:
1,4,9-Triazaspiro[5.5]undecan-2-one: Known for its potent inhibitory activity against specific enzymes.
1,9-Diazaspiro[5.5]undecane: Utilized in the development of therapeutic agents for various disorders.
2-Azaspiro[5.5]undecan-7-ol: Explored for its biological activity and potential applications in medicinal chemistry. The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which can lead to distinct biological activities and applications
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